molecular formula C16H19N3Si B2499855 1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole CAS No. 131164-33-5

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2499855
CAS No.: 131164-33-5
M. Wt: 281.434
InChI Key: FDJXEXBTVVENFX-UHFFFAOYSA-N
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Description

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is a compound that features a benzotriazole ring substituted with a phenyl(trimethylsilyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with phenyl(trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzotriazole derivative with an oxidized phenyl group, while reduction could produce a benzotriazole with a reduced phenyl group.

Scientific Research Applications

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The phenyl(trimethylsilyl)methyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzotriazole ring can interact with specific amino acid residues in proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-trimethylsilylacetylene: Similar in structure but lacks the benzotriazole ring.

    1-Phenyl-1-trimethylsiloxyethylene: Contains a trimethylsilyl group but has a different core structure.

    1-Phenyl-1-trimethylsiloxyethylene: Another compound with a trimethylsilyl group but different functional groups.

Uniqueness

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is unique due to the presence of both the benzotriazole ring and the phenyl(trimethylsilyl)methyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[benzotriazol-1-yl(phenyl)methyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3Si/c1-20(2,3)16(13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXEXBTVVENFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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